molecular formula C17H18Cl2N2O3S B11131197 N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

Cat. No.: B11131197
M. Wt: 401.3 g/mol
InChI Key: XGASKITWIRTBEA-VFZGTOFNSA-N
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Description

2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,6-dichlorophenylamine with a thioamide under acidic conditions to form the thiazole ring.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Amidation: The acetylated thiazole is reacted with 3-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and dichlorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
  • 2-(2,6-Dichlorophenyl)-1,3-thiazole-4-yl)methanol
  • 2-(2,6-Dichlorophenyl)-1,3-thiazole-4-yl)acetic acid

Uniqueness

2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

(2S,3S)-2-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H18Cl2N2O3S/c1-3-9(2)15(17(23)24)21-13(22)7-10-8-25-16(20-10)14-11(18)5-4-6-12(14)19/h4-6,8-9,15H,3,7H2,1-2H3,(H,21,22)(H,23,24)/t9-,15-/m0/s1

InChI Key

XGASKITWIRTBEA-VFZGTOFNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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